molecular formula C26H25N3O4 B2599469 1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1013757-89-5

1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2599469
CAS No.: 1013757-89-5
M. Wt: 443.503
InChI Key: OLQGJAZOPOKLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide is a recognized and potent inhibitor of the transforming growth factor-beta (TGF-β) type I receptor ALK5 (Activin receptor-Like Kinase 5). This compound functions by selectively binding to the ATP-binding pocket of ALK5, thereby inhibiting the auto-phosphorylation and subsequent activation of the TGF-β signaling pathway . The TGF-β pathway is a critical regulator of diverse cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Consequently, this ALK5 inhibitor is a valuable pharmacological tool for probing the mechanistic roles of TGF-β signaling in various disease contexts. Researchers utilize this compound in vitro to investigate its effects on epithelial-mesenchymal transition (EMT) , a key process in cancer metastasis and fibrosis. By blocking ALK5 kinase activity, it helps elucidate the pathway's contribution to the progression of fibrotic diseases in models of renal, pulmonary, and hepatic fibrosis. Furthermore, its use extends to cancer research, where it is applied to study the tumor-promoting functions of TGF-β in late-stage cancers, including its role in immunosuppression, angiogenesis, and metastasis. The research applications of this inhibitor are strictly for laboratory use to advance the understanding of fundamental cell signaling.

Properties

IUPAC Name

1-benzyl-N-(3,4-dimethoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-31-23-14-13-21(15-24(23)32-2)27-25(30)22-17-29(16-19-9-5-3-6-10-19)28-26(22)33-18-20-11-7-4-8-12-20/h3-15,17H,16,18H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQGJAZOPOKLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the benzyl and benzyloxy groups. This can be achieved through nucleophilic substitution reactions using benzyl halides and benzyloxy halides.

    Amidation: The final step involves the amidation of the pyrazole ring with 3,4-dimethoxyphenyl isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

and describe 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (e.g., 4c and 4e ) with antioxidant and anti-inflammatory activities. Key differences from the target compound include:

  • Substituents : The benzoyl group (vs. benzyl) at position 1 and carbaldehyde (vs. carboxamide) at position 3.
  • Bioactivity : Compound 4c (3-(4-methoxyphenyl) variant) exhibited near-standard antioxidant activity, attributed to electron-donating methoxy groups enhancing radical scavenging .

Table 1: Physicochemical Comparison of Pyrazole Derivatives

Compound Molecular Weight cLogP* Key Substituents Activity (IC50/EC50)
Target Compound ~470 (estimated) ~4.2 Benzyl, benzyloxy, 3,4-dimethoxyphenyl Not reported
4c () 306.32 2.8 Benzoyl, 4-methoxyphenyl Antioxidant (EC50 ~12 µM)
4e () 321.34 3.1 Benzoyl, 3-nitrophenyl Antioxidant (EC50 ~15 µM)
Rip-B () 315.37 3.5 Benzamide, 3,4-dimethoxyphenethyl Not reported

*Estimated using OSIRIS Property Explorer .

Anticancer Pyrazole Conjugates

highlights pyrazole conjugates (e.g., 5o) with potent anticancer activity (IC50 = 2.13 µM against MCF-7 cells). Unlike the target compound, 5o features a pyrazolo[3,4-b]pyridine core and a propenone side chain.

Substituent Effects on Bioactivity and Drug-Likeness

Benzyl vs. Benzoyl Groups

  • Benzoyl : Introduces electron-withdrawing effects, which may stabilize reactive intermediates in antioxidant pathways .

Methoxy vs. Nitro Substituents

  • Methoxy (e.g., 4c) : Electron-donating groups improve solubility and reduce toxicity, aligning with the target compound’s 3,4-dimethoxyphenyl group .
  • Nitro (e.g., 4e) : Electron-withdrawing groups may enhance oxidative stress modulation but increase mutagenicity risks .

Drug-Likeness Predictions

In silico studies () suggest:

  • The target compound’s molecular weight (~470) may exceed Lipinski’s rule of five (MW ≤ 500), complicating drug development.
  • High cLogP (~4.2) could limit aqueous solubility but enhance blood-brain barrier penetration for CNS targets .

Biological Activity

The compound 1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide can be represented as follows:

  • Molecular Formula : C30H31N3O2
  • IUPAC Name : (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-benzylpiperidin-1-yl)methanone

This compound features a pyrazole ring substituted with a benzyl and benzyloxy group, which contributes to its biological activity.

Anticancer Activity

Recent studies indicate that pyrazole derivatives, including 1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties.

The biological activity of this compound is primarily attributed to its ability to modulate autophagy and inhibit the mTORC1 pathway:

  • mTORC1 Inhibition : Inhibition of mTORC1 leads to reduced cell proliferation and increased autophagic processes. This was evidenced in studies where compounds similar to 1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide demonstrated submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) .

Case Studies

A study focused on related pyrazole derivatives revealed that these compounds significantly affected autophagic flux under nutrient-deprived conditions. The accumulation of LC3-II protein indicated that these compounds disrupt normal autophagic processes, which could be exploited for selective targeting of cancer cells under metabolic stress .

Comparative Biological Activity

The following table summarizes the biological activities of various pyrazole derivatives compared to 1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide:

Compound NameIC50 (μM)Mechanism of ActionCancer Type
1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamideTBDmTORC1 inhibition, autophagy modulationPancreatic Cancer
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides<0.5Autophagy modulationVarious
Isoxazole Pyrazole CarboxamidesTBDAntifungal and anticancer activityFungal and Cancer Models

Q & A

Q. What synthetic methodologies are optimal for preparing 1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide?

A multi-step approach is typically employed, starting with the condensation of substituted benzaldehydes with hydrazine derivatives to form the pyrazole core. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol and glacial acetic acid (4 drops) under reflux for 4 hours yields intermediates, followed by formylation using POCl₃ and DMF to introduce the carboxamide group . Key challenges include controlling regioselectivity during pyrazole ring formation and optimizing benzyloxy group introduction via nucleophilic substitution.

Q. How can researchers characterize the purity and structural integrity of this compound?

Combined analytical techniques are essential:

  • NMR spectroscopy : Confirm substitution patterns (e.g., benzyl, dimethoxyphenyl groups) via ¹H and ¹³C chemical shifts.
  • HPLC-MS : Assess purity (>95% recommended) using reverse-phase C18 columns with acetonitrile/water gradients.
  • Elemental analysis : Validate empirical formula alignment (e.g., C, H, N percentages) .

Q. What biological activity screening strategies are recommended for this pyrazole derivative?

Prioritize target-based assays (e.g., kinase inhibition, GPCR modulation) due to structural similarity to bioactive pyrazoles. For example:

  • Enzyme inhibition : Test against PI3Kγ using ATP-competitive assays with IC₅₀ determination .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related compounds like 1,5-diarylpyrazoles .

Q. How does the substitution pattern on the pyrazole core influence structure-activity relationships (SAR)?

The 3,4-dimethoxyphenyl group at the N-position enhances electron-donating effects, potentially improving binding to hydrophobic enzyme pockets. Fluorine or methoxy substitutions on the benzyloxy group (position 3) can alter metabolic stability and solubility. Comparative studies with analogs lacking the benzyloxy group show reduced activity, highlighting its role in target engagement .

Q. What safety precautions are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and respiratory protection due to potential irritancy (data gaps exist for acute toxicity) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of decomposition products (e.g., carbon/nitrogen oxides) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from poor pharmacokinetic properties. Mitigation strategies:

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or prodrug approaches (e.g., esterification of the carboxamide).
  • Metabolic stability testing : Perform microsomal assays to identify vulnerable sites (e.g., benzyl ether cleavage) .

Q. What experimental designs are optimal for studying the impact of solvent polarity on reaction yields?

A factorial design comparing aprotic (e.g., DMF, THF) vs. protic (e.g., ethanol) solvents at varying temperatures (60–120°C) can identify optimal conditions. For example, DMF increases electrophilicity of the pyrazole carbonyl, improving benzylation efficiency but risking side reactions .

Q. How does the compound’s solubility profile affect formulation for preclinical studies?

The compound’s logP (~3.5 estimated) suggests moderate lipophilicity, complicating aqueous formulation. Solutions:

  • Salt formation : Explore hydrochloride or sodium salts of the carboxamide.
  • Nanoemulsions : Use surfactants (e.g., Tween 80) to enhance bioavailability .

Q. What strategies validate the compound’s mechanism of action when structural analogs show off-target effects?

  • Chemoproteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down binding partners.
  • CRISPR screening : Identify gene knockouts that rescue compound-induced phenotypes .

Q. How can researchers address instability of the benzyloxy group under acidic conditions?

  • Protecting groups : Replace benzyloxy with tert-butyldimethylsilyl (TBS) ethers during synthesis.
  • pH optimization : Maintain reaction pH >7 to prevent ether cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.